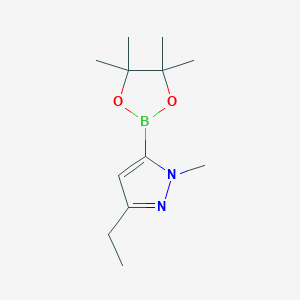

3-Ethyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

描述

3-Ethyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester-functionalized pyrazole derivative. The compound features a pyrazole core substituted with an ethyl group at position 3, a methyl group at position 1, and a pinacol boronate ester at position 3. This structure makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and materials chemistry for constructing biaryl motifs .

Key characteristics:

属性

IUPAC Name |

3-ethyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BN2O2/c1-7-9-8-10(15(6)14-9)13-16-11(2,3)12(4,5)17-13/h8H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXYSAPREJHULS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Alkylation of Pyrazole Derivatives

The 1-methyl-3-ethyl substitution pattern is typically achieved through sequential alkylation. A method adapted from CN103601749A involves:

- Iodination : Pyrazole is iodinated at the 4-position using iodine and hydrogen peroxide in ethanol, yielding 4-iodopyrazole.

- Alkylation : Reaction with ethyl bromide or iodide under basic conditions (e.g., potassium carbonate) introduces the ethyl group at the 3-position.

- Methylation : Quaternization of the pyrazole nitrogen with methyl iodide or dimethyl sulfate produces 1-methyl-3-ethyl-4-iodopyrazole.

This approach ensures precise regiocontrol but requires careful purification after each step.

Halogenation at the 5-Position

Bromination Using N-Bromosuccinimide (NBS)

To introduce bromine at the 5-position, 3-ethyl-1-methylpyrazole is treated with NBS in the presence of a radical initiator (e.g., AIBN) in acetonitrile at 60–80°C. The reaction proceeds via radical mechanism, favoring substitution at the electron-rich 5-position due to the directing effects of the adjacent ethyl and methyl groups.

Reaction Conditions :

- Substrate : NBS = 1 : 1.1

- Solvent: Acetonitrile

- Temperature: 70°C

- Time: 12–24 hours

Purification by column chromatography yields 3-ethyl-1-methyl-5-bromopyrazole, a critical intermediate for subsequent borylation.

Boronate Ester Installation

Palladium-Catalyzed Miyaura Borylation

Adapted from CN110698506A, this method employs bis(pinacolato)diboron (B$$2$$Pin$$2$$) and a palladium catalyst to replace the bromine atom with a boronate group.

Procedure :

Iridium-Catalyzed C–H Borylation

A direct method from ChemicalBook utilizes [Ir(OMe)(COD)]$$_2$$ and pinacolborane (HBPin) for regioselective C–H activation at the 5-position.

Procedure :

- Dissolve 3-ethyl-1-methylpyrazole (1 equiv) and HBPin (1.5 equiv) in pentane.

- Add [Ir(OMe)(COD)]$$_2$$ (3 mol%) and dtbpy (3 mol%).

- Stir at room temperature for 5–6 hours.

- Remove solvent under vacuum and wash with pentane.

Advantages :

- Avoids halogenation steps.

- Operates under mild conditions.

Grignard Reagent Exchange

CN103601749A describes a Grignard-based approach using sec-propylmagnesium chloride and BE001 (pinacolborane):

- React 3-ethyl-1-methyl-5-iodopyrazole with sec-propylmagnesium chloride in THF at 0–30°C.

- Add BE001 to trap the intermediate aryl magnesium species.

- Isolate the product via filtration and distillation.

Comparative Analysis of Methods

Challenges and Optimization

Regioselectivity in Halogenation

The electron-donating ethyl and methyl groups direct electrophilic substitution to the 4- and 5-positions. Steric effects favor 5-bromination, but small quantities of 4-bromo byproducts may form. Chromatographic separation or recrystallization is necessary for high purity.

Catalyst Loading and Cost

Iridium catalysts, though efficient, are cost-prohibitive for large-scale synthesis. Palladium-based systems offer a balance between cost and selectivity.

Purification of Boronate Esters

Boronate esters are moisture-sensitive and require anhydrous workup. Kugelrohr distillation or crystallization from hexane/ethyl acetate mixtures improves purity.

科学研究应用

Chemistry: This compound is extensively used in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. It is particularly useful in the construction of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is used as a probe to study enzyme activities and biochemical pathways. Its boronic acid group can interact with various biomolecules, making it a valuable tool in biochemistry.

Medicine: The compound has potential applications in drug discovery and development. Its ability to form stable complexes with biological targets makes it a candidate for therapeutic agents.

Industry: In the chemical industry, it is used as an intermediate in the synthesis of various fine chemicals and materials. Its versatility in chemical reactions makes it a valuable building block.

作用机制

The mechanism by which 3-Ethyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects involves its interaction with molecular targets through its boronic acid group. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which is crucial in biological systems and chemical reactions.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or activate certain enzymes by binding to their active sites.

Biomolecules: It can interact with proteins, nucleic acids, and other biomolecules, affecting their function and activity.

相似化合物的比较

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Regiochemistry : The position of the boronate group significantly impacts reactivity. For example, 4-boronate isomers (Table 1) may exhibit steric hindrance in couplings compared to 5-boronate derivatives .

- Steric Bulk : Bulky substituents (e.g., triisopropylsilyl in ) or silyl-protected groups () can hinder reaction efficiency but improve stability during synthesis.

Reactivity in Cross-Coupling Reactions

The target compound’s boronate group enables its use in Suzuki-Miyaura reactions. Key comparisons include:

- Reaction Yields : Microwave-assisted synthesis (as in ) achieves moderate yields (15–65%) for pyrazole-boronate derivatives, comparable to phenyl-substituted analogs .

- Catalyst Compatibility : Pd(dppf)Cl₂ is widely used (), but sterically hindered analogs (e.g., silyl-protected derivatives ) may require optimized conditions.

Physicochemical Properties

- Solubility : Alkyl substituents (e.g., ethyl, methyl) enhance solubility in organic solvents compared to aryl-substituted analogs (e.g., phenyl in ).

- Thermal Stability : Derivatives with silyl groups () exhibit higher thermal stability, whereas trifluoromethylated analogs () may decompose under harsh conditions.

生物活性

3-Ethyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS Number: 1876473-39-0) is a compound featuring a pyrazole core substituted with a dioxaborolane moiety. Pyrazoles are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting its pharmacological potential and relevant research findings.

- Molecular Formula : C12H21BN2O2

- Molecular Weight : 236.12 g/mol

- IUPAC Name : 1-Ethyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- Purity : ≥ 95%

Biological Activity Overview

The biological activity of this compound has been explored in several studies. The compound's unique structure suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance:

- A study on structurally similar pyrazoles showed effective inhibition against gram-positive and gram-negative bacteria .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazoles has been documented in various contexts:

- Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 . This suggests that this compound may also possess similar properties.

Anticancer Properties

Some pyrazole derivatives have been identified as effective against various cancer cell lines:

- In vitro studies have shown that certain pyrazoles can inhibit cell proliferation in cancer models . The specific anticancer mechanisms remain an area of active research.

Research Findings

A summary of key studies assessing the biological activity of related compounds is presented below:

Case Studies

Several case studies highlight the biological relevance of pyrazole compounds:

-

Case Study on Antimicrobial Efficacy :

- Researchers synthesized a series of pyrazole derivatives and tested their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the pyrazole ring significantly enhanced antimicrobial potency.

-

Case Study on Anti-inflammatory Mechanisms :

- A study evaluated the anti-inflammatory effects of a related pyrazole compound in a murine model of inflammation. The compound reduced swelling and pain by inhibiting inflammatory mediators.

常见问题

Q. What are the standard synthetic routes for preparing 3-ethyl-1-methyl-5-(dioxaborolan-2-yl)-1H-pyrazole, and how are intermediates purified?

The compound is synthesized via palladium-catalyzed Miyaura borylation of a halogenated pyrazole precursor (e.g., 5-bromo-3-ethyl-1-methyl-1H-pyrazole) using bis(pinacolato)diboron [(Bpin)₂] under inert conditions . Key steps include:

- Reaction Setup : Use PdCl₂(dppf) or Pd(PPh₃)₄ as catalysts with KOAc as a base in anhydrous THF or dioxane at 80–100°C for 12–24 hours.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted boronic ester and catalyst residues. Crystallization in ethanol or methanol yields high-purity product.

- Characterization : Confirm via / NMR (boron-coupled signals at δ ~1.3 ppm for Bpin methyl groups) and HRMS .

Q. How is the structural integrity of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is critical for unambiguous structural confirmation . Key parameters:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Refinement : Apply anisotropic displacement parameters for non-H atoms. The boronic ester moiety often shows planar geometry with B–O bond lengths of ~1.36 Å .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for this boronic ester in complex reaction systems?

Optimization involves:

- Catalyst Screening : Test Pd(OAc)₂ with SPhos or XPhos ligands for sterically hindered substrates.

- Solvent Effects : Use toluene/water biphasic systems to enhance coupling efficiency with aryl bromides.

- Temperature Control : Reactions at 60–80°C reduce side-product formation (e.g., protodeboronation).

- Yield Improvement : Add molecular sieves to scavenge water, improving boronic ester stability .

Q. What strategies mitigate air sensitivity during synthesis and handling of this boronic ester?

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies rotational barriers in the pyrazole ring. For example, hindered rotation of the ethyl group may cause splitting at room temperature.

- DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* level) to assign ambiguous signals.

- Complementary Techniques : Use NMR (δ ~30 ppm for Bpin) or IR (B–O stretch ~1350 cm⁻¹) to confirm boronic ester integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。